

Application Note: Methyl Phenyl Disulfide (PhSSMe) as a Strategic Methylthiolating Reagent

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Compound of Interest

Compound Name: Methyl phenyl disulfide

CAS No.: 14173-25-2

Cat. No.: B081605

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Executive Summary & Strategic Utility

Methyl phenyl disulfide (PhSSMe) is an unsymmetrical disulfide that serves as a superior methylthiolating agent (

equivalent) compared to traditional sources like methanethiol (toxic gas) or methanesulfonyl chloride (unstable, moisture-sensitive).

The Core Chemical Logic: The utility of PhSSMe rests on the differential stability of the thiolate leaving groups. In nucleophilic substitution reactions, the cleavage of the S-S bond is dictated by the stability of the expelled anion.

- Leaving Group A: Thiophenolate (

, pKa of conjugate acid

6.6)

- Leaving Group B: Methanethiolate (

, pKa of conjugate acid

10.4)

Because

is a significantly better leaving group (by

4 orders of magnitude), nucleophiles preferentially attack the methyl-bearing sulfur, resulting in the selective transfer of the methylthio group (-SMe) and the expulsion of stable thiophenol.

Application I: Regioselective -Methylthiolation of Carbonyls

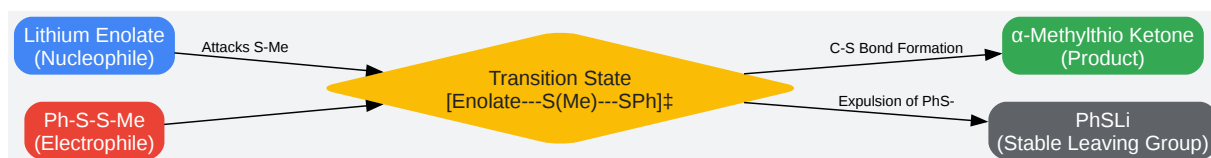
This is the primary application of PhSSMe. It allows for the direct introduction of a methylthio group at the

-position of ketones, esters, and lactones via enolate chemistry.

Mechanistic Insight

The reaction proceeds via an

attack of the enolate nucleophile on the disulfide bond. The high selectivity for methylthiolation over phenylthiolation is driven by the "Leaving Group Principle."



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Caption: Pathway for selective methylthiolation. The enolate attacks the sulfur atom bonded to the methyl group to expel the more stable thiophenolate anion.

Experimental Protocol: -Methylthiolation of Cyclohexanone

Objective: Synthesis of 2-(methylthio)cyclohexanone.

Reagents:

- Cyclohexanone (1.0 equiv)
- LDA (Lithium Diisopropylamide) (1.1 equiv)
- **Methyl Phenyl Disulfide** (PhSSMe) (1.2 equiv)
- THF (Anhydrous)
- Saturated
solution

Step-by-Step Procedure:

- Enolate Formation:
 - Flame-dry a 3-neck round-bottom flask under Argon.
 - Add anhydrous THF (0.5 M concentration relative to substrate).
 - Cool to -78°C .^[1]
 - Add LDA (1.1 equiv) dropwise.
 - Add Cyclohexanone (1.0 equiv) dropwise over 10 minutes.
 - Stir at -78°C for 45 minutes to ensure complete deprotonation.
- Sulfonylation:
 - Dissolve PhSSMe (1.2 equiv) in a minimal amount of anhydrous THF.

- Add the PhSSMe solution dropwise to the enolate at -78°C .
- Note: The reaction is rapid.^[2] The solution may change color (often becoming pale yellow).^[2]
- Warm-up & Quench:
 - Allow the reaction to warm to 0°C over 1 hour.
 - Quench by adding saturated aqueous
.
- Workup:
 - Extract with Ethyl Acetate (
).
 - Wash combined organics with 1M NaOH (to remove the PhSH byproduct) followed by Brine.
 - Dry over

and concentrate.
- Purification:
 - Purify via flash column chromatography (Hexanes/EtOAc).

Troubleshooting Table:

Issue	Probable Cause	Solution
Low Yield	Incomplete enolization	Ensure LDA is fresh/titrated; increase deprotonation time.
Mixture of SMe/SPh	High Temperature	Keep addition strictly at -78°C. High temps erode selectivity.
PhSH Smell	Byproduct presence	Wash organic layer thoroughly with 1M NaOH or basic alumina filtration.

Application II: Radical Addition to Alkynes (Thiol-Yne Reaction)

PhSSMe can serve as a source of thiyl radicals in atom-transfer radical addition (ATRA) reactions. While typically symmetrical disulfides are used, PhSSMe allows for the study of radical selectivity or the introduction of specific thio-groups when combined with photocatalysis.

Mechanism: Under UV irradiation or radical initiation (AIBN), PhSSMe undergoes homolytic cleavage:

While

is more stable (persistent) and

is more reactive, in the presence of alkynes, the reaction often yields vinyl sulfides.

Protocol: Photo-initiated Addition to Phenylacetylene

- Setup: Quartz tube or borosilicate vial (depending on light source).
- Mix: Phenylacetylene (1.0 mmol) + PhSSMe (1.2 mmol) in solvent (e.g., Acetonitrile or neat).
- Initiation: Irradiate with Blue LED (450 nm) or UV lamp (365 nm) for 4-12 hours.
- Result: Formation of 1,2-bis(thio)alkenes or vinyl sulfides.

- Note: Due to the mixture of radicals (

and

), this reaction often produces a mixture of regio- and stereoisomers (E/Z). For high precision, this method is less preferred than the nucleophilic approach unless "scrambling" is acceptable or specific catalysts (like Diphenyl Diselenide) are used to modulate selectivity.

Application III: Transition Metal-Catalyzed Cross-Coupling

PhSSMe can be used as a surrogate for methanethiol in Pd- or Ni-catalyzed C-S bond formation (Buchwald-Hartwig type sulfenylation).

Reactions:

Critical Consideration: Unlike nucleophilic substitution, oxidative addition of PhSSMe to a metal center (

) yields a complex with both SPh and SMe ligands:

. Subsequent reductive elimination with the aryl group (

) could theoretically yield

or

.

- Optimization: To favor

, electron-rich ligands (like alkyl phosphines) and specific solvents are often required. However, in many standard catalytic cycles, a mixture is observed.

- Alternative: For strict

synthesis, using Sodium Thiomethoxide (NaSMe) is often cleaner. PhSSMe is reserved for cases where anhydrous, neutral conditions are required or where the substrate is sensitive to strong bases like thiolate salts.

References

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